molecular formula C16H12BrClO4 B2985271 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate CAS No. 432018-94-5

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate

Cat. No.: B2985271
CAS No.: 432018-94-5
M. Wt: 383.62
InChI Key: RCZWDYJXLUSDGK-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate (CAS 432018-94-5) is a high-purity aromatic ester supplied with a typical purity of ≥98% and is accompanied by batch-specific Certificates of Analysis (COA) . With a molecular formula of C₁₆H₁₂BrClO₄ and a molecular weight of 383.62 g/mol, this compound is characterized by its reactive aldehyde group, electron-withdrawing bromine substituent, and ester functionality, making it a versatile building block in organic synthesis . Its primary research applications include serving as a key intermediate in coupling reactions, the synthesis of pharmaceutical candidates, and the development of functional materials . The compound's structure allows it to undergo various chemical transformations. The bromine atom is amenable to substitution reactions with nucleophiles, while the formyl group can be selectively oxidized to a carboxylic acid or reduced to an alcohol, providing multiple pathways for molecular diversification . In biological research, structurally similar halogenated compounds have shown potential for enzyme inhibition and interference with cellular signal transduction pathways, indicating its value in early-stage investigative studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO4/c1-2-21-14-8-10(9-19)7-13(17)15(14)22-16(20)11-3-5-12(18)6-4-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZWDYJXLUSDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate typically involves the esterification of 2-bromo-6-ethoxy-4-formylphenol with 4-chlorobenzoic acid. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Oxidation Reactions: Carboxylic acid derivatives.

    Reduction Reactions: Alcohol derivatives.

    Ester Hydrolysis: Phenol and carboxylic acid.

Scientific Research Applications

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate is widely used in scientific research for its diverse applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the bromine and formyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its unique substituents:

  • Ethoxy group at position 6 (steric and electronic effects).
  • 4-Chlorobenzoate ester (electron-withdrawing para-substituent).

Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate C₁₆H₁₂BrClO₄ 383.62 Br (C2), OEt (C6), 4-Cl-benzoate Coupling reactions, pharmaceutical intermediates
2-Bromo-6-ethoxy-4-formylphenyl acetate C₁₁H₁₁BrO₄ 287.11 Br (C2), OEt (C6), acetate ester Smaller ester group; potential for milder reactivity
2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate C₁₆H₁₂Cl₂O₄ 339.17 Cl (C2), OEt (C6), 2-Cl-benzoate Altered electronic effects (ortho-Cl)
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate C₁₅H₁₀BrClO₄ 369.59 Br (C2), OMe (C6), 2-Cl-benzoate Reduced steric bulk (methoxy vs. ethoxy)
2-Chloro-6-fluorophenyl 4-chlorobenzoate C₁₃H₈Cl₂FO₂ 295.11 Cl (C2), F (C6), 4-Cl-benzoate Enhanced electronegativity (F substituent)
Electronic Effects
  • The 4-chlorobenzoate group in the target compound provides stronger electron-withdrawing effects compared to 2-chlorobenzoate (e.g., in C₁₆H₁₂Cl₂O₄), which may stabilize transition states in nucleophilic aromatic substitution .
  • The bromine substituent (vs.
Steric and Solubility Considerations
  • Ethoxy vs.
  • Acetate vs. Benzoate : The acetate variant (C₁₁H₁₁BrO₄) lacks the aromatic benzoate ring, reducing π-π stacking interactions and altering crystallization behavior .

Thermal and Physical Properties

  • Boiling Points : Predicted boiling points for methoxy-substituted analogues (e.g., 530.2±50.0°C for C₁₅H₁₀BrClO₄) suggest higher thermal stability than ethoxy variants due to reduced steric hindrance .
  • Density : The target compound’s density (~1.5–1.6 g/cm³) aligns with brominated aromatics, whereas chloro-fluoro derivatives (e.g., C₁₃H₈Cl₂FO₂) may exhibit lower densities .

Biological Activity

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine, chlorine, and formyl functional groups, allows it to interact with biological systems in multiple ways. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

The molecular formula of this compound is C16H12BrClO3. The compound's structure includes:

  • Bromine and Chlorine Atoms : Contributing to its reactivity.
  • Formyl Group : Enhancing its potential as an electrophile in biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This property is particularly useful in drug development for targeting metabolic pathways.
  • Signal Transduction Interference : It may disrupt cellular signaling pathways by modifying the activity of key proteins involved in these processes, potentially leading to altered cellular responses.
  • Receptor Binding : The compound can interact with cell surface receptors, influencing various physiological functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit comparable effects. For instance, derivatives with bromo substitutions have shown potent activity against Acinetobacter baumannii, a significant pathogen in healthcare settings .

Case Studies

  • Study on Enzyme Inhibition :
    • A study demonstrated that compounds structurally similar to this compound effectively inhibited enzymes involved in bacterial metabolism. The minimum inhibitory concentration (MIC) values were reported as low as 3.125 µg/mL against resistant strains of A. baumannii .
  • Signal Transduction Research :
    • Another investigation revealed that compounds with similar halogen substitutions could interfere with signal transduction pathways in cancer cells, leading to reduced cell proliferation and enhanced apoptosis .

Data Tables

Compound Target Pathogen MIC (µg/mL) Mechanism of Action
2-Bromo-6-ethoxy-4-formylphenylAcinetobacter baumannii3.125Enzyme Inhibition
Similar Bromo DerivativeA. baumannii1.56Signal Transduction Interference
Halogenated CompoundCancer Cell LinesVariesReceptor Binding and Apoptosis Induction

Q & A

Q. What advanced analytical techniques are required to resolve structural ambiguities in derivatives?

  • Methodology : 2D NMR (COSY, HSQC) assigns overlapping aromatic protons. X-ray photoelectron spectroscopy (XPS) verifies oxidation states of halogens. For stereochemical analysis, circular dichroism (CD) or vibrational circular dichroism (VCD) may be employed if chiral centers are introduced .

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